4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)butanamide
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Overview
Description
4-[2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)butanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the quinazolinone core, along with the methoxyphenyl and pyridinylmethyl groups, contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)butanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The initial step involves the condensation of anthranilic acid with an appropriate aldehyde or ketone to form the quinazolinone core. This reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the quinazolinone intermediate with 4-methoxyphenyl halide in the presence of a base like potassium carbonate.
Attachment of the Pyridinylmethyl Group: The final step involves the coupling of the intermediate with pyridin-2-ylmethylamine. This reaction is typically facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)butanamide exhibits significant activity against certain cancer cell lines. It has been studied for its potential to inhibit enzymes involved in cancer progression, such as tyrosine kinases.
Medicine
In medicine, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)butanamide involves the inhibition of specific enzymes and receptors. For instance, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell division and survival. By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, it may interact with inflammatory mediators, reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide: Lacks the pyridinylmethyl group, which may affect its biological activity and reactivity.
4-[2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-methylbutanamide: Contains a methyl group instead of the pyridinylmethyl group, potentially altering its interaction with molecular targets.
Uniqueness
The presence of the pyridinylmethyl group in 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)butanamide enhances its ability to interact with specific enzymes and receptors, making it more potent in certain biological applications. This structural feature distinguishes it from other similar compounds and contributes to its unique properties.
Properties
Molecular Formula |
C25H26N4O3 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-N-(pyridin-2-ylmethyl)butanamide |
InChI |
InChI=1S/C25H26N4O3/c1-32-20-13-11-18(12-14-20)24-28-22-9-3-2-8-21(22)25(31)29(24)16-6-10-23(30)27-17-19-7-4-5-15-26-19/h2-5,7-9,11-15,24,28H,6,10,16-17H2,1H3,(H,27,30) |
InChI Key |
ZZXPDLFHAQZZQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
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